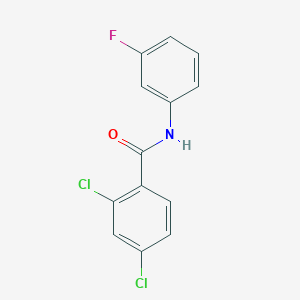
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate, also known as DCP, is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. DCP is a heterocyclic compound that contains a pyrrole ring and two ester groups. Its unique chemical structure has made it a promising candidate for use in drug development, material science, and other research areas.
科学的研究の応用
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been the focus of several scientific research studies due to its potential applications in various fields. In drug development, dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been shown to have a variety of biochemical and physiological effects. In animal studies, dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has been shown to reduce inflammation and oxidative stress, which are implicated in many chronic diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its ability to target multiple signaling pathways. However, its low solubility in water and other solvents can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its toxicity and potential side effects.
将来の方向性
There are several future directions for research on dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate. One area of interest is its potential use in the development of new drugs for cancer and other diseases. Researchers are also investigating its use in the development of new materials, such as polymers and nanoparticles, for various applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
Dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate can be synthesized using a variety of methods, including the Hantzsch reaction, which involves the condensation of 2-cyclohexenone, benzaldehyde, and ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 2-cyclohexenone with phenylhydrazine and dimethyl oxalate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then hydrolyzed to yield dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate.
特性
製品名 |
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate |
|---|---|
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC名 |
dimethyl 2-cyclohexyl-5-phenyl-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H23NO4/c1-24-19(22)15-16(20(23)25-2)18(14-11-7-4-8-12-14)21-17(15)13-9-5-3-6-10-13/h3,5-6,9-10,14,21H,4,7-8,11-12H2,1-2H3 |
InChIキー |
FPVVZUZEVORSFU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(NC(=C1C(=O)OC)C2=CC=CC=C2)C3CCCCC3 |
正規SMILES |
COC(=O)C1=C(NC(=C1C(=O)OC)C2=CC=CC=C2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



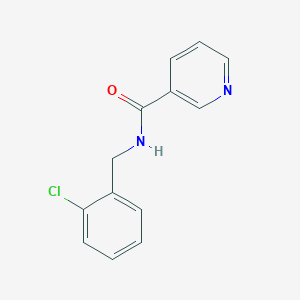
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
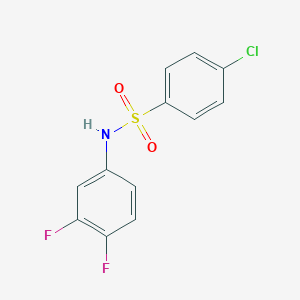

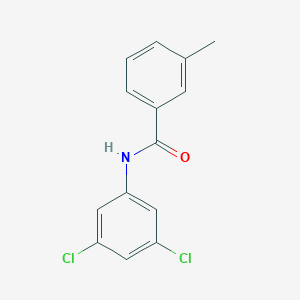

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
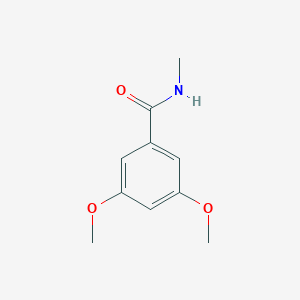
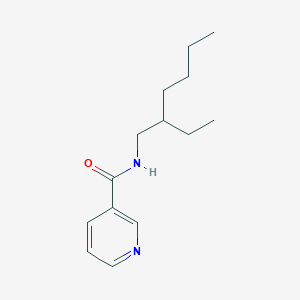


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
